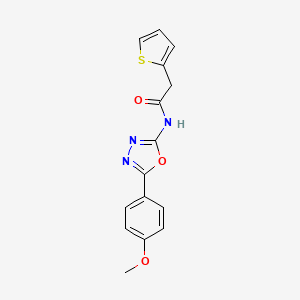
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as FMBN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBN is a yellow crystalline powder, and its molecular formula is C15H9FN4O3S.
Mécanisme D'action
The mechanism of action of FMBN involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. FMBN binds to the active site of the proteasome and prevents its function, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation eventually triggers the apoptosis of cancer cells.
Biochemical and Physiological Effects:
FMBN has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of blood vessels, which is essential for the development and progression of tumors. Additionally, FMBN has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of FMBN is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. Additionally, FMBN has been shown to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also limitations to the use of FMBN in lab experiments. One of the primary limitations is its low solubility in water, which can make it challenging to administer in experiments. Additionally, FMBN has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of FMBN. One potential area of research is the development of FMBN analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to understand the mechanism of action of FMBN and its potential use in combination with other anti-cancer drugs. Finally, the use of FMBN in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Conclusion:
FMBN is a promising compound with potent anti-cancer properties. Its mechanism of action involves the inhibition of the proteasome, leading to the apoptosis of cancer cells. FMBN has several biochemical and physiological effects, including anti-inflammatory and anti-angiogenic properties. While there are limitations to its use in lab experiments, FMBN has several future directions for research, including the development of analogs and its use in other fields.
Méthodes De Synthèse
The synthesis of FMBN involves the reaction of 4-nitrobenzoyl chloride with 4-fluoro-3-methylbenzenethiol in the presence of triethylamine. The resulting product is then treated with 2-aminobenzothiazole to obtain FMBN. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
FMBN has been studied for its potential use in various scientific research fields. One of the primary applications of FMBN is in the field of cancer research. Several studies have shown that FMBN has potent anti-cancer properties and can induce apoptosis in cancer cells. FMBN has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c1-18-13-11(16)3-2-4-12(13)23-15(18)17-14(20)9-5-7-10(8-6-9)19(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRIJESQDRVLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

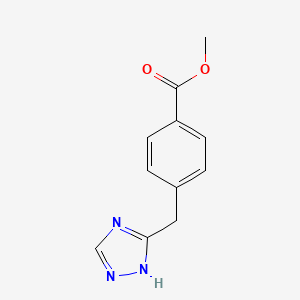
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
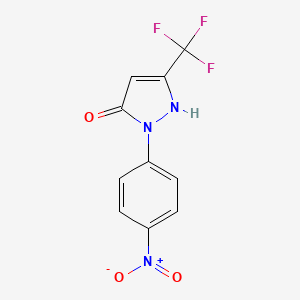

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)
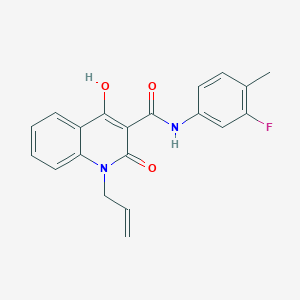
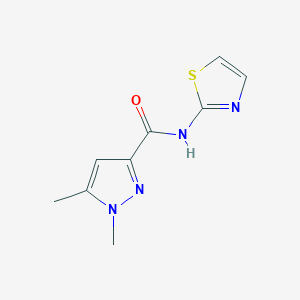
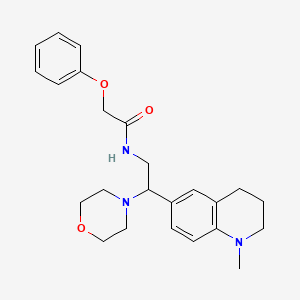
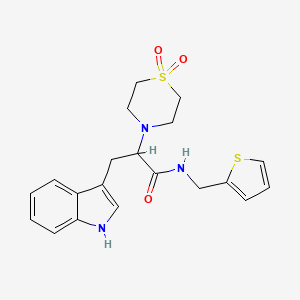
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)
